1-(3,4-Dihydro-2H-chromen-5-yl)piperazine

Medicinal Chemistry Synthetic Chemistry Drug Discovery

1-(3,4-Dihydro-2H-chromen-5-yl)piperazine is a heterocyclic compound consisting of a chroman moiety linked to a piperazine ring at the 5-position. It belongs to the class of 4-arylpiperazines, which are considered 'privileged' templates in drug discovery due to their activity against monoamine-based GPCRs, including dopaminergic, serotonergic, and adrenergic receptors.

Molecular Formula C13H18N2O
Molecular Weight 218.29 g/mol
CAS No. 105685-39-0
Cat. No. B010064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-Dihydro-2H-chromen-5-yl)piperazine
CAS105685-39-0
SynonymsPIPERAZINE,1-(3,4-DIHYDRO-2H-1-BENZOPYRAN-5-YL)
Molecular FormulaC13H18N2O
Molecular Weight218.29 g/mol
Structural Identifiers
SMILESC1CC2=C(C=CC=C2OC1)N3CCNCC3
InChIInChI=1S/C13H18N2O/c1-4-12(15-8-6-14-7-9-15)11-3-2-10-16-13(11)5-1/h1,4-5,14H,2-3,6-10H2
InChIKeyMEIFUSPWFWXMBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3,4-Dihydro-2H-chromen-5-yl)piperazine (CAS 105685-39-0): A Chroman-5-yl Piperazine Building Block for CNS Drug Discovery


1-(3,4-Dihydro-2H-chromen-5-yl)piperazine is a heterocyclic compound consisting of a chroman moiety linked to a piperazine ring at the 5-position. It belongs to the class of 4-arylpiperazines, which are considered 'privileged' templates in drug discovery due to their activity against monoamine-based GPCRs, including dopaminergic, serotonergic, and adrenergic receptors [1]. The compound serves as a versatile synthetic building block, and its chroman-5-yl regioisomerism is critical for modulating potency, selectivity, and ADME properties of downstream drug candidates [1]. The compound is specifically referenced as a key intermediate in the synthesis of 1-heteroaryl-4-[ω-(1H-indol-3-yl)alkyl]piperazines, a class of potent dopamine D2 receptor antagonists and serotonin reuptake inhibitors with potential antipsychotic activity [2]. Notably, the clinically developed candidate SLV314 (lensiprazine) emerged from this series [2].

Why 1-(3,4-Dihydro-2H-chromen-5-yl)piperazine Cannot Be Substituted by Other Chromanyl or Benzofuranyl Piperazine Regioisomers


The position of the piperazine attachment on the chroman ring system is a critical determinant of downstream biological activity. Regioisomeric chromanyl piperazines, such as the 4-, 5-, 6-, and 8-substituted variants, exhibit distinct pharmacological profiles due to subtle but consequential differences in molecular shape, electron distribution, and receptor pharmacophore complementarity [1][2]. Replacing the 5-substituted isomer with a 6-substituted or 4-substituted analog can lead to a complete loss of target potency or selectivity, as observed in structure-activity relationship (SAR) studies of related serotonergic and dopaminergic ligands [1]. The synthesis paper explicitly details that subtle structural changes are often desired to optimize potency and selectivity against monoamine GPCRs, underscoring that in-class compounds cannot be blindly interchanged [1].

Quantitative Differentiation Evidence for 1-(3,4-Dihydro-2H-chromen-5-yl)piperazine Against Closest Analogs


Regioisomeric Series Membership: Defined Synthetic Accessibility and Structural Identity

The compound is explicitly synthesized and characterized as '1-chroman-5-yl-piperazine (6)' within a systematic series of regioisomeric chromanyl and dihydrobenzofuranyl piperazines reported by Pfizer researchers [1]. The synthesis employs a ring-closing metathesis strategy (Grubbs' second generation catalyst) to construct the chromene ring, a route distinct from those used for other regioisomers. The synthetic protocol yields the chroman-5-yl isomer as a defined, characterizable intermediate, enabling reproducible procurement and SAR studies.

Medicinal Chemistry Synthetic Chemistry Drug Discovery

Downstream Biological Activity: Potent Dopamine D2 Antagonism and Serotonin Reuptake Inhibition

The chroman-5-yl piperazine scaffold is incorporated into advanced leads such as SLV314 (lensiprazine), which exhibits potent in vitro dopamine D2 receptor antagonism and serotonin reuptake inhibition [1]. While direct binding data for the bare building block is not publicly disclosed, the downstream compound SLV314 demonstrates a high CNS-plasma ratio and favorable pharmacokinetic properties [1]. The bifunctional activity is explained by the ability of the molecule to adopt conformations fitting either the D2 pharmacophore or the serotonin transporter pharmacophore [1].

Neuropharmacology Antipsychotic Drug Discovery GPCR Pharmacology

Physical-Chemical Differentiation from Dihydrobenzofuranyl Piperazine Analog

The molecular weight difference between 1-(3,4-dihydro-2H-chromen-5-yl)piperazine (MW 218.29 g/mol, C13H18N2O) and the dihydrobenzofuranyl analog 1-(2,3-dihydrobenzofuran-5-yl)piperazine (MW 204.27 g/mol, C12H16N2O) is 14.02 g/mol, corresponding to one methylene group [1]. This structural difference impacts lipophilicity, metabolic stability, and receptor binding, as chroman-based scaffolds are often more lipophilic than benzofuran-based scaffolds, potentially enhancing blood-brain barrier penetration [2].

Physicochemical Properties ADME Drug Design

Patent Literature Differentiation: Chroman-5-yl vs. Chroman-6-yl as Preferred Substituent

In U.S. Patent 5,532,241, chroman-6-yl and chroman-4-on-6-yl are listed as preferred substituents for piperidine and piperazine derivatives with 5-HT1A agonist and 5-HT reuptake inhibitory activity [1]. The chroman-5-yl isomer is not claimed in this patent family, suggesting that the 5-position offers distinct and potentially non-overlapping intellectual property space for CNS drug discovery. Conversely, the 5-substituted isomer is the entry point for the 1-heteroaryl-4-[ω-(1H-indol-3-yl)alkyl]piperazine series leading to SLV314 [2].

Intellectual Property CNS Drug Patents SAR

Optimal Research and Industrial Scenarios for Procuring 1-(3,4-Dihydro-2H-chromen-5-yl)piperazine


CNS Drug Discovery: Synthesis and Optimization of Dual D2/5-HT Agents

The compound is ideally suited as a starting material for synthesizing 1-heteroaryl-4-[ω-(1H-indol-3-yl)alkyl]piperazine derivatives with dual dopamine D2 receptor antagonism and serotonin reuptake inhibition [1]. Procurement of the chroman-5-yl piperazine building block ensures synthetic fidelity to the SLV314 scaffold series, which demonstrated clinical potential for schizophrenia and bipolar disorder [1].

Chemical Biology Tool Compound Generation for Serotonergic and Dopaminergic Pathway Studies

Researchers investigating the role of serotonin and dopamine receptors in neurological disorders can use this compound to create focused libraries of arylpiperazine-based probes. The chroman-5-yl attachment provides a unique vector for exploring SAR around the arylpiperazine core [2].

Freedom-to-Operate CNS Drug Development Programs

Given that the chroman-6-yl isomer is widely claimed in CNS patents (e.g., US 5,532,241), the chroman-5-yl isomer offers a structurally distinct alternative that may facilitate novel intellectual property generation for antipsychotic or antidepressant drug candidates [3][1].

ADME Optimization Studies Comparing Chroman vs. Benzofuran Scaffolds

The compound's higher molecular weight and predicted lipophilicity compared to dihydrobenzofuranyl piperazine analogs make it valuable for head-to-head ADME comparisons, particularly for assessing blood-brain barrier penetration and metabolic stability [4].

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